2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane
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Overview
Description
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is an organic compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a central dioxolane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(4-fluorophenyl)methyl]-1,3-dioxolane
- 2-[Bis(4-bromophenyl)methyl]-1,3-dioxolane
- 2-[Bis(4-methylphenyl)methyl]-1,3-dioxolane
Uniqueness
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is unique due to the presence of chlorine atoms in the phenyl groups, which can influence its reactivity and properties. Compared to its fluorinated or brominated analogs, the chlorinated compound may exhibit different chemical and biological activities, making it a valuable compound for specific research applications.
Properties
CAS No. |
24337-12-0 |
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Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-[bis(4-chlorophenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
AXOBYRWTOZIUND-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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